4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-propyl-3H-imidazo[4,5-c]pyridine
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Overview
Description
4-((Benzo[b]thiophen-3-ylmethyl)thio)-3-propyl-3H-imidazo[4,5-c]pyridine is a complex organic compound that features a unique combination of benzo[b]thiophene and imidazo[4,5-c]pyridine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzo[b]thiophen-3-ylmethyl)thio)-3-propyl-3H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common approach is the condensation of benzo[b]thiophene derivatives with imidazo[4,5-c]pyridine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-((Benzo[b]thiophen-3-ylmethyl)thio)-3-propyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
4-((Benzo[b]thiophen-3-ylmethyl)thio)-3-propyl-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-((Benzo[b]thiophen-3-ylmethyl)thio)-3-propyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene derivatives: Compounds with similar benzo[b]thiophene structures.
Imidazo[4,5-c]pyridine derivatives: Compounds with similar imidazo[4,5-c]pyridine structures.
Uniqueness
4-((Benzo[b]thiophen-3-ylmethyl)thio)-3-propyl-3H-imidazo[4,5-c]pyridine is unique due to its combined structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
87035-37-8 |
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Molecular Formula |
C18H17N3S2 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
4-(1-benzothiophen-3-ylmethylsulfanyl)-3-propylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C18H17N3S2/c1-2-9-21-12-20-15-7-8-19-18(17(15)21)23-11-13-10-22-16-6-4-3-5-14(13)16/h3-8,10,12H,2,9,11H2,1H3 |
InChI Key |
XUHMPALIYKNGHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C1C(=NC=C2)SCC3=CSC4=CC=CC=C43 |
Origin of Product |
United States |
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